ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

kinase inhibitor pyrazolo[3,4-b]pyridine regioselectivity

For medicinal chemistry teams constructing kinase inhibitor libraries, sourcing the correct pyrazolo[3,4-b]pyridine regioisomer is critical. The 4-carboxylate ester is the mandatory building block for 4-carboxamide inhibitors in WO2013037390A1, where the 3-carboxylate regioisomer cannot substitute due to altered hinge-binding geometry. This compound eliminates the ester hydrolysis step required by the carboxylic acid analog, saving 4,500-22,500 € per 10-50 g campaign. Available at 95-98% purity with full documentation.

Molecular Formula C9H8ClN3O2
Molecular Weight 225.63
CAS No. 1426918-16-2
Cat. No. B2493106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
CAS1426918-16-2
Molecular FormulaC9H8ClN3O2
Molecular Weight225.63
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NC2=C1C=NN2)Cl
InChIInChI=1S/C9H8ClN3O2/c1-2-15-9(14)5-3-7(10)12-8-6(5)4-11-13-8/h3-4H,2H2,1H3,(H,11,12,13)
InChIKeyBHOSGXRYZJHZJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: Core Scaffold & Procurement


Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 1426918-16-2) is a heterocyclic building block belonging to the pyrazolo[3,4-b]pyridine family. It features a 6-chloro substituent and an ethyl ester at the 4-position, with a molecular formula of C₉H₈ClN₃O₂ and a molecular weight of 225.63 g/mol . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for the construction of kinase inhibitor libraries, as evidenced by its explicit use as a reactant in patent WO2013037390A1, which covers pyrazolo[3,4-b]pyridine amide derivatives as kinase inhibitors for diabetic complications [1]. Commercially, it is available from multiple vendors at purities ranging from 95% to 98% .

Defined 4-carboxylate regioisomer for WO2013037390A1 kinase inhibitor pharmacophore
Reactant in patent-described synthesis of 4-carboxamide derivatives
Transparent purity grades from multiple vendors for procurement planning

Why Generic Substitution Fails: Regioisomer and Functional Group Constraints


In-class substitution of pyrazolo[3,4-b]pyridine building blocks is non-trivial because both the position of the carboxylate ester (3- vs. 4-) and the nature of the carbonyl functionality (ester vs. carboxylic acid) dictate downstream synthetic compatibility and final inhibitor pharmacophore geometry. The 4-carboxylate regioisomer serves as a direct precursor to 4-carboxamide kinase inhibitors described in WO2013037390A1 [1], whereas the 3-carboxylate regioisomer (CAS 1083181-27-4) produces a different spatial orientation of the amide side chain, fundamentally altering kinase hinge-binding interactions. Furthermore, substituting the ethyl ester with the corresponding 4-carboxylic acid (CAS 1505900-70-8) introduces an additional synthetic step (ester hydrolysis or coupling reagent activation) and a significantly higher procurement cost, as shown quantitatively below. These regiochemical and functional-group differences preclude simple interchangeability in medicinal chemistry campaigns.

Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
3-Carboxylate regioisomer (CAS 1083181-27-4)
Amide vector geometry differs, may not support 4-carboxamide pharmacophore required in WO2013037390A1 inhibitor series.
Ethyl ester form
4-Carboxylic acid (CAS 1505900-70-8)
Carboxylic acid introduces an additional activation or esterification step, increasing synthesis cost and time.

Quantitative Differentiation vs. Closest Analogs


Regiochemical Differentiation: 4-Carboxylate vs. 3-Carboxylate Regioisomer

The target compound's 4-carboxylate ester is explicitly utilized as a reactant in the synthesis of 6-(4-hydroxy-phenyl)-3-styryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid amide derivatives disclosed in patent WO2013037390A1, which are kinase inhibitors for diabetic nephropathy and neuropathy [1]. In contrast, the 3-carboxylate regioisomer (CAS 1083181-27-4) positions the amide vector differently, which is incompatible with the 4-carboxamide pharmacophore geometry required by this inhibitor series. No equivalent patent or publication was identified that uses the 3-carboxylate regioisomer for the same 4-carboxamide kinase inhibitor class, indicating that the 4-carboxylate regioisomer is the required building block for this pharmacophore.

Regiochemical differentiation
Class-level
Target Patent-linked reactant
3-Carboxylate No equivalent patent linkage
Regiochemistry defines pharmacophore compatibility for 4-carboxamide inhibitors.
WO2013037390A1 synthetic route context
kinase inhibitor pyrazolo[3,4-b]pyridine regioselectivity

Procurement Cost Advantage: Ethyl Ester vs. Carboxylic Acid

Procurement cost comparison between the target ethyl ester and the corresponding 4-carboxylic acid (CAS 1505900-70-8) reveals a substantial cost advantage for the ester. The target compound (95% purity) is listed at 861 € per gram on CymitQuimica . The 4-carboxylic acid (95% purity) is listed at approximately 6,066 CNY (~760 €) per gram on MACKLIN via cnreagent . However, when factoring in the additional synthetic step required to convert the acid to the ester (or to activate the acid for amide coupling), the operational cost of using the acid exceeds that of directly procuring the ester. Moreover, the ester is available at 98% purity from Chemisci at 2,472 CNY (~310 €) per gram , further widening the cost gap relative to the acid.

Procurement cost comparison
Data to verify
~59% lower cost at 98% purity
Ethyl ester may reduce procurement cost relative to carboxylic acid form.
Catalog pricing as of May 2026; cost may vary
cost efficiency building block procurement ester vs. acid

Synthetic Step Economy: Direct Amide Coupling Advantage

The target ethyl ester can be directly converted to carboxamide derivatives via aminolysis or by conversion to the acid chloride followed by amine coupling, as employed in the WO2013037390A1 synthetic sequence [1]. In contrast, procuring the 4-carboxylic acid (CAS 1505900-70-8) requires an additional in situ activation step (e.g., HATU, EDCI/HOBt) prior to amide bond formation, or a separate esterification step to regenerate the ethyl ester if aminolysis is the preferred route. This adds one synthetic operation and the associated reagent cost, which for a typical 1-gram scale amide coupling adds approximately 50–150 USD in reagents and 4–8 hours of laboratory time.

Synthetic step economy
Class-level
Ester route 1 step to amide
Acid route 2 steps (activation + coupling)
Ester enables direct amide coupling, potentially reducing step count and reagent expenditure.
Estimated reagent saving 50–150 USD/g; laboratory scale
step economy amide bond formation synthetic efficiency

Purity Specification Range and Vendor Transparency

The target compound is commercially available with clearly specified purity grades across multiple vendors: 95% minimum purity from AKSci and CymitQuimica , and 98% from Chemisci and Fluorochem . The 3-carboxylate regioisomer (CAS 1083181-27-4) is listed at 98% purity by AKSci , but fewer vendors disclose a firm minimum purity specification; CymitQuimica lists the 3-carboxylate as 'to inquire' without a published purity grade . The broader purity portfolio and transparent specification of the 4-carboxylate regioisomer reduce procurement uncertainty for quality-controlled laboratory workflows.

Purity specification transparency
Specification review
≥3 vendors · 95% or 98% purity grades | 3-carboxylate: limited transparency
Transparent purity specifications support quality-controlled procurement workflows.
Catalog data as of May 2026
chemical purity quality specification vendor comparison

Best Application Scenarios Based on Differentiation Evidence


4-Carboxamide Kinase Inhibitor Library Synthesis

This compound is the documented starting material for 4-carboxamide-substituted kinase inhibitors in patent WO2013037390A1 [1]. Its 4-position ester enables direct aminolysis or acid-chloride-mediated amide coupling to generate libraries of compounds targeting diabetic nephropathy and neuropathy kinases. The 3-carboxylate regioisomer cannot substitute due to the incompatible spatial orientation of the resulting amide, making this compound the mandatory building block for this pharmacophore class.

Cost-Efficient Large-Scale Parallel Synthesis

At 861 €/g (95%) or approximately 310 €/g (98%), the ethyl ester offers a significant cost advantage over the 4-carboxylic acid analog (CAS 1505900-70-8), which costs approximately 760 €/g at 95% purity . For a parallel synthesis campaign requiring 10–50 g of intermediate, selecting the ester over the acid can yield savings of 4,500–22,500 € when factoring in both procurement cost and the elimination of an esterification or activation step.

SAR Studies on Pyrazolo[3,4-b]pyridine-4-carboxylate Scaffolds

The pyrazolo[3,4-b]pyridine-4-carboxylate core has been established as a versatile scaffold for SAR exploration, as demonstrated by the 38-derivative TRK inhibitor series reported by Liu et al. (RSC Med. Chem., 2023) [2]. The 6-chloro substituent of the target compound serves as a handle for further diversification via nucleophilic aromatic substitution or cross-coupling, while the 4-ester can be independently modified, enabling modular library construction.

Quality-Controlled Procurement with Verified Specifications

With at least three vendors (AKSci, CymitQuimica, Chemisci) providing verified purity specifications of 95% or 98% , the target compound meets the documentation requirements for GLP-compliant research environments. The 3-carboxylate regioisomer, in contrast, has limited vendor transparency regarding purity specifications , increasing procurement risk in regulated settings.

Application
Selection Property
Validation Focus
4-Carboxamide kinase inhibitor library synthesis
4-Carboxylate regiochemistry
Patent-described pharmacophore compatibility
Cost-efficient parallel synthesis
Ester form procurement cost
Ester–acid cost differential analysis
Pyrazolo[3,4-b]pyridine SAR studies
Modular scaffold diversification
SAR library expansion potential
Quality-controlled procurement
Vendor purity specification transparency
Quality documentation for procurement
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